molecular formula C12H14N2O B6352399 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine CAS No. 1153757-67-5

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine

Cat. No. B6352399
CAS RN: 1153757-67-5
M. Wt: 202.25 g/mol
InChI Key: BHJAFFUQDSKFIM-UHFFFAOYSA-N
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Description

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a chemical compound which belongs to the class of aromatic amines. It is a highly valuable building block in organic synthesis .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O. The molecular weight is 202.25 g/mol. More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has been studied for its potential applications in organic synthesis, pharmacology, and biochemistry. It has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer agents, and antifungal agents. In addition, this compound has been studied for its potential applications in biochemistry and molecular biology, such as in the synthesis of enzymes and proteins.

Advantages and Limitations for Lab Experiments

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has several advantages for use in lab experiments. It is relatively stable, inexpensive, and easy to synthesize. In addition, it is highly soluble in water and organic solvents, which makes it easy to work with. However, this compound also has some limitations. It is relatively toxic and can cause skin irritation, so it should be handled with care. In addition, this compound is not very soluble in polar solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine. First, further studies are needed to better understand the biochemical and physiological effects of this compound. Second, further studies are needed to develop more efficient methods for the synthesis of this compound. Third, further studies are needed to explore the potential applications of this compound in drug design and development. Fourth, further studies are needed to explore the potential of this compound as a tool for studying enzyme structure and function. Finally, further studies are needed to explore the potential of this compound as a tool for studying protein-protein interactions.

Synthesis Methods

The synthesis of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of ethylbenzene and 2-furoic acid to form the desired product. This reaction is usually carried out in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The second step involves the reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the product using a variety of techniques such as column chromatography, recrystallization, or distillation.

properties

IUPAC Name

2-N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAFFUQDSKFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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